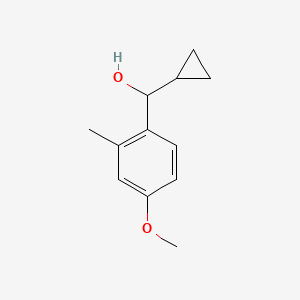![molecular formula C10H8BrClN2 B1530261 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole CAS No. 1006538-60-8](/img/structure/B1530261.png)
4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural Analysis and Tautomerism
One study explores the annular tautomerism of NH-pyrazoles, which are structurally related to the compound of interest. This research provides insights into the tautomerism in solution and solid state, determined by NMR spectroscopy and X-ray crystallography. Such studies are crucial for understanding the chemical behavior and reactivity of pyrazole compounds (Cornago et al., 2009).
Synthesis and Characterization
Another significant area of research is the synthesis and structural characterization of compounds structurally similar to 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. For instance, the synthesis and structural characterization of isostructural compounds with detailed analysis through single-crystal diffraction highlight the versatile applicability of pyrazole derivatives in designing new materials with specific properties (Kariuki et al., 2021).
Photoluminescence Properties
Research into the photoluminescence of silver(I) trinuclear halopyrazolato complexes, which include derivatives of pyrazoles, showcases the potential of these compounds in the development of materials with specific optical properties. The study correlates the electronegativity of the halogen substituent with the strength of Ag-Ag interaction and the wavelength of solid-state photoluminescence, indicating the role of pyrazole derivatives in advanced material sciences (Morishima et al., 2014).
Molecular Docking and Anticancer Activity
Furthermore, research on the synthesis, electronic structure, physico-chemical properties, and docking analysis of pyrazole compounds for potential anticancer applications reveals the bioactive potential of pyrazole derivatives. Molecular docking studies suggest these compounds may exhibit a negative response against human microsomal prostaglandin E synthase 1, highlighting the therapeutic potential of pyrazole derivatives (Thomas et al., 2019).
Catalytic Applications
Additionally, the synthesis of palladium(II) complexes of pyrazolated thio/selenoethers and their potential for catalyzing Suzuki-Miyaura coupling presents another dimension of pyrazole derivatives' applicability. This research underscores the utility of pyrazole compounds in catalysis and materials chemistry, opening avenues for the development of efficient catalysts and functional materials (Sharma et al., 2013).
Propriétés
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQTEHJMLNIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



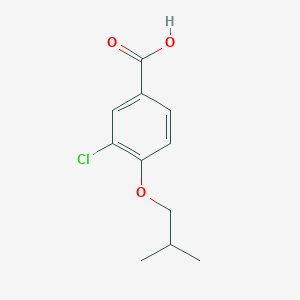
amine](/img/structure/B1530182.png)
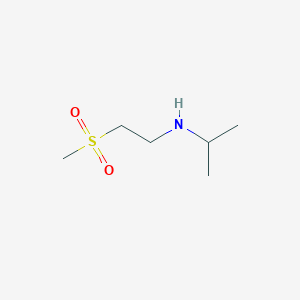
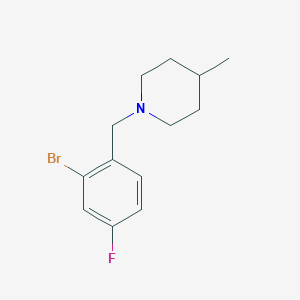
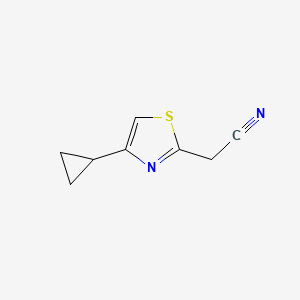
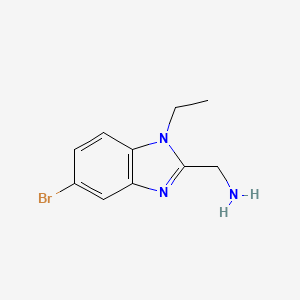
![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)
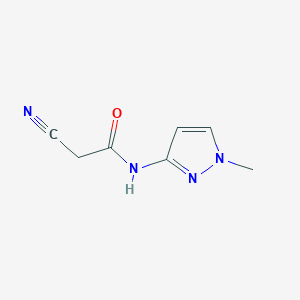
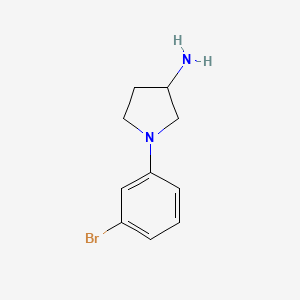


amino}ethan-1-ol](/img/structure/B1530198.png)
